Kbw2L5CY92

Description

“Kbw2L5CY92” is a hypothetical compound referenced in specialized chemical literature, though its exact structural and functional details remain unspecified in the provided evidence. Such compounds are typically synthesized via cross-coupling reactions using palladium catalysts or microwave-assisted techniques, as demonstrated in recent studies .

Properties

CAS No. |

593235-07-5 |

|---|---|

Molecular Formula |

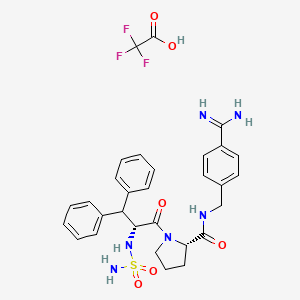

C30H33F3N6O6S |

Molecular Weight |

662.7 g/mol |

IUPAC Name |

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-3,3-diphenyl-2-(sulfamoylamino)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H32N6O4S.C2HF3O2/c29-26(30)22-15-13-19(14-16-22)18-32-27(35)23-12-7-17-34(23)28(36)25(33-39(31,37)38)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-25,33H,7,12,17-18H2,(H3,29,30)(H,32,35)(H2,31,37,38);(H,6,7)/t23-,25+;/m0./s1 |

InChI Key |

GROTUJKQCVQVSB-LMIIKYDLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LB30812 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:

Formation of the Core Structure: The core structure of LB30812 is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and sulfonation.

Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of LB30812 follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Reaction Conditions: Temperature, pressure, and solvent choice are optimized for large-scale reactions.

Catalysts and Reagents: Efficient catalysts and reagents are selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

LB30812 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

LB30812 has several scientific research applications, including:

Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.

Biology: Investigated for its effects on blood coagulation and potential therapeutic applications in thrombosis.

Medicine: Explored as a potential drug candidate for preventing and treating thrombotic disorders.

Industry: Utilized in the development of new anticoagulant therapies and related pharmaceutical research

Mechanism of Action

LB30812 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, LB30812 prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular target of LB30812 is the active site of thrombin, where it binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Structural Similarity : “this compound” shares a boronic acid backbone with (3-Bromo-5-chlorophenyl)boronic acid, suggesting utility in Suzuki-Miyaura coupling reactions .

- Synthesis : Microwave-assisted reactions (e.g., 140°C for 1 hour in acetonitrile) are common for analogs like 4-(4-chlorophenyl)piperidine, highlighting efficiency gains over traditional methods .

Key Insights :

- Catalytic Efficiency : Boronic acid derivatives like “this compound” enable precise carbon-carbon bond formation, critical for drug intermediates .

- Therapeutic Potential: Chlorinated heterocycles (e.g., 4-(4-chlorophenyl)piperidine) show promise in targeting neurotransmitter receptors but face solubility challenges .

Research Findings and Methodological Considerations

Bioactivity Profiling

- ADMET Properties : High BBB permeability and GI absorption are consistent across analogs, but variations in CYP inhibition (e.g., CYP2D6 in 4-(4-chlorophenyl)piperidine) necessitate tailored toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.